

Dopamine Methacrylamide (DMA): Chemical Architecture & Reactivity Profile

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Compound of Interest

Compound Name:	<i>n</i> -(3,4-Dihydroxyphenethyl)methacrylamide
CAS No.:	471915-89-6
Cat. No.:	B3029000

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Molecular Architecture

Dopamine Methacrylamide (**N-(3,4-dihydroxyphenethyl)methacrylamide**) is a bifunctional monomer bridging synthetic polymer chemistry and biological adhesion.[2] Its utility stems from two distinct reactive domains:

- The Methacrylamide Tail: A polymerizable vinyl group () allowing incorporation into polymer backbones via free radical (FRP), RAFT, or ATRP mechanisms.
- The Catechol Head: A redox-active 3,4-dihydroxyphenyl moiety responsible for interfacial adhesion (hydrogen bonding, stacking, metal coordination) and cohesive crosslinking (oxidative quinone formation).

Physicochemical Profile

Property	Value / Description
Molecular Formula	
Molecular Weight	221.25 g/mol
Melting Point	~118–123 °C (Crystalline solid)
Solubility (Soluble)	Water (Acidic), Methanol, Ethanol, DMF, DMSO, THF
Solubility (Insoluble)	Hexane, Diethyl Ether, Chloroform (Non-polar solvents)
pKa (Catechol)	, (Critical for oxidation control)
Storage Stability	High sensitivity to autoxidation at .[2][3] Store at -20°C under , protected from light.

Synthesis Protocol: The Borate Protection Route

Direct reaction of dopamine with methacrylic anhydride often yields oxidized, brown byproducts (polydopamine-like oligomers). The authoritative protocol utilizes borate-catechol complexation to protect the hydroxyls during acylation.

Mechanism of Action

Borate ions (

) form a cyclic ester with the catechol diol at alkaline pH (

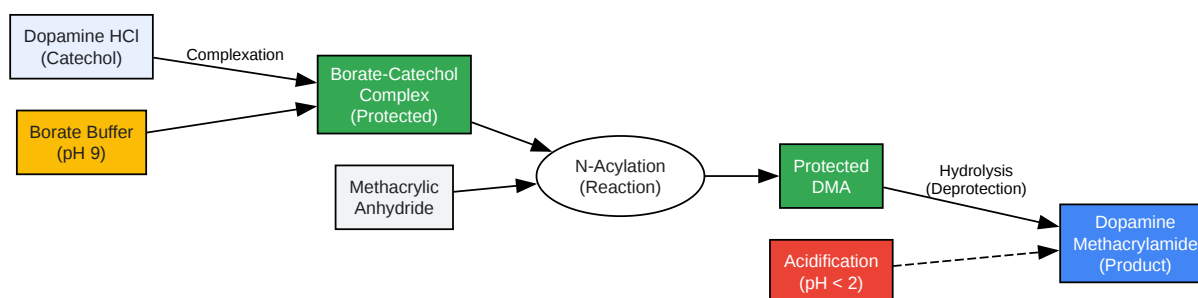
). This temporary protecting group prevents the phenolic hydroxyls from oxidizing into quinones or reacting with the anhydride, ensuring exclusive N-acylation.

Step-by-Step Synthesis Workflow

- Borate Buffer Prep: Dissolve Sodium Borate (

-) and Sodium Bicarbonate () in deoxygenated water. Bubble with for 30 mins.
- Dopamine Addition: Add Dopamine HCl. The solution remains colorless/pale due to borate protection.
 - Acylation: Add Methacrylic Anhydride (in THF) dropwise. Maintain pH with NaOH.^{[1][3][4]} Stir 14–24h under .
 - Deprotection & Extraction: Acidify to with HCl. This hydrolyzes the borate complex, regenerating the catechol.
 - Purification: Extract with Ethyl Acetate. Wash with brine. Dry over .^{[1][3]}
 - Crystallization: Concentrate and precipitate into cold Hexane.

Visualization: Synthesis & Protection Pathway



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Caption: The borate-protection pathway prevents oxidation during the acylation of the amine, ensuring high yield of the reduced catechol monomer.

Polymerization Kinetics & Challenges

Polymerizing DMA presents a specific challenge: Radical Scavenging. Phenolic groups (catechols) act as antioxidants, donating hydrogen atoms to propagating radicals, which terminates chains and retards polymerization rates (retardation factor can be

).

Overcoming Inhibition

Strategy	Methodology	Mechanism
Solvent Choice	Use DMF or DMSO (Aprotic/Polar)	Reduces the H-donating ability of the catechol hydroxyls via hydrogen bonding with the solvent.
Initiator	AIBN (Thermal) or LAP (Photo)	High radical flux is required to overcome the initial scavenging period.
Protection	Acetonide-protected DMA	Completely blocks the phenol, allowing standard ATRP/RAFT kinetics. Requires post-poly deprotection (acid).

Controlled Radical Polymerization (RAFT)

DMA is compatible with RAFT if a trithiocarbonate Chain Transfer Agent (CTA) is used.^[5]

- CTA: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT).
- Solvent: DMF.
- Temperature: 60–70°C.
- Result: Low dispersity (

) and predictable molecular weights, provided the monomer conversion is kept moderate (<60%) to prevent branching.

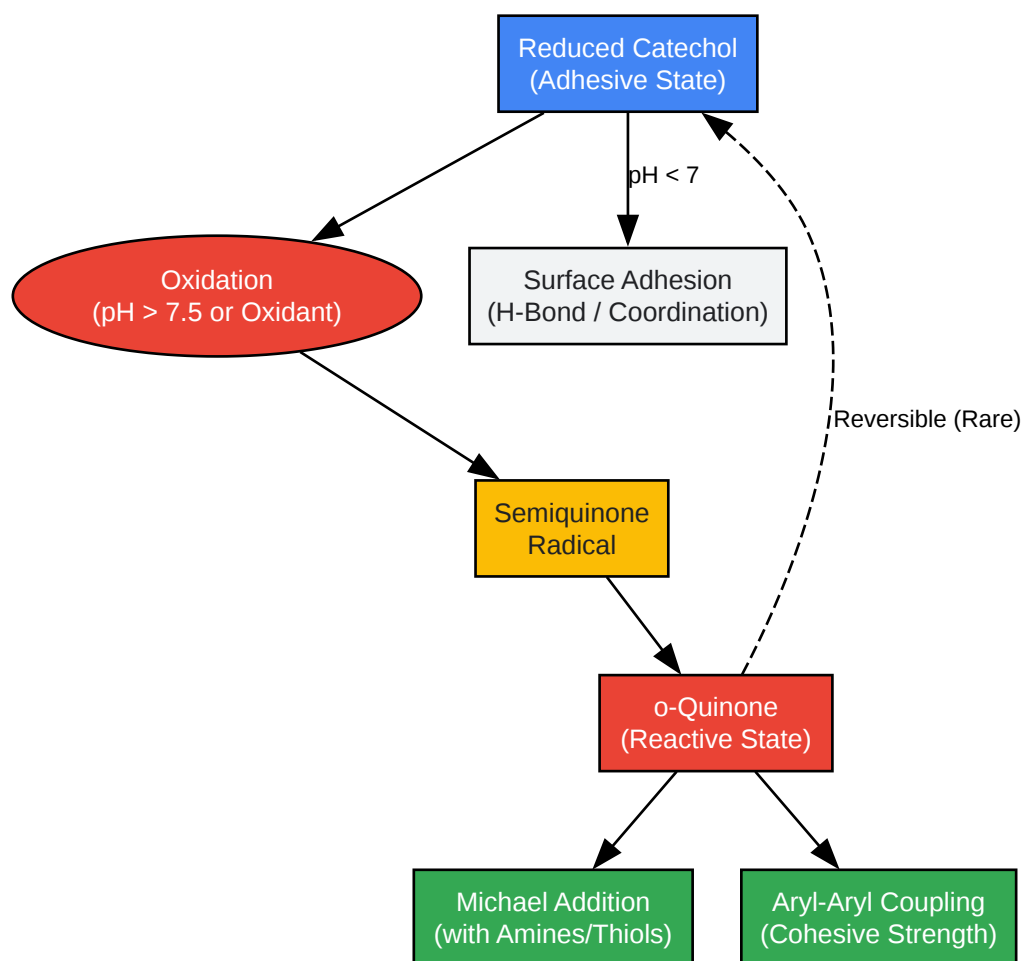
Reactivity: Crosslinking & Adhesion Mechanisms

The functional utility of DMA lies in its pH-responsive redox behavior.

The Oxidative Cascade

- Adhesion (pH < 7): Catechol is in the reduced (diol) state. It binds to surfaces via bidentate hydrogen bonding (organic surfaces) or coordination (inorganic oxides like ,).
- Cohesion/Cure (pH > 7.5): Auto-oxidation or added oxidants (,) convert catechol to o-quinone.
- Crosslinking:
 - Disproportionation: Aryl-aryl coupling (bi-phenyl).
 - Michael Addition: Reaction with amines or thiols.[6]

Visualization: The Redox & Crosslinking Loop



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Caption: The pH-dependent transition from adhesive catechol to reactive quinone drives the material's shift from a sticky liquid to a crosslinked solid.

References

- Lee, H., et al. (2007).[7] Mussel-Inspired Surface Chemistry for Multifunctional Coatings. Science. [Link](#)
- Glass, P., et al. (2009). Enhanced Reversible Adhesion of Dopamine Methacrylamide-Coated Elastomers. Langmuir. [Link](#)
- Patil, N., et al. (2015).[7] Progress in the synthesis of catechol-based polymers for surface modification. Polymer Chemistry. [Link](#)

- Matyjaszewski, K., et al. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. *Macromolecules*. [Link](#)
- Waite, J. H. (2017). Mussel Adhesion – Essential Footwork. *Journal of Experimental Biology*. [Link](#)

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- [1. pubs.rsc.org](https://pubs.rsc.org) [pubs.rsc.org]
- [2. researchgate.net](https://researchgate.net) [researchgate.net]
- [3. rsc.org](https://rsc.org) [rsc.org]
- [4. research.utwente.nl](https://research.utwente.nl) [research.utwente.nl]
- [5. mdpi.com](https://mdpi.com) [mdpi.com]
- [6. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [7. soficdt.webspace.durham.ac.uk](https://soficdt.webspace.durham.ac.uk) [soficdt.webspace.durham.ac.uk]
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